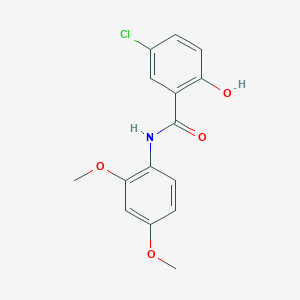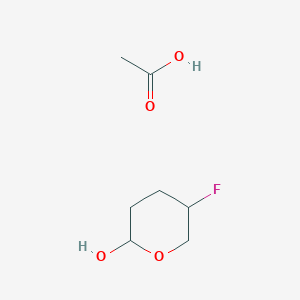![molecular formula C13H10Cl2F3N B12607582 2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride CAS No. 648439-12-7](/img/structure/B12607582.png)
2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a chloromethyl group and a trifluoromethyl-substituted phenyl ring attached to a pyridine core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the chloromethylation of 6-[4-(trifluoromethyl)phenyl]pyridine under controlled conditions. This step is followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient chloromethylation and subsequent salt formation.
化学反应分析
Types of Reactions
2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethyl-substituted phenyl ring can participate in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl-substituted phenyl ring but differs in its functional groups and reactivity.
Trifluoromethyl ketones: These compounds also contain the trifluoromethyl group and are valuable synthetic targets in medicinal chemistry.
Uniqueness
2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological properties
属性
CAS 编号 |
648439-12-7 |
|---|---|
分子式 |
C13H10Cl2F3N |
分子量 |
308.12 g/mol |
IUPAC 名称 |
2-(chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride |
InChI |
InChI=1S/C13H9ClF3N.ClH/c14-8-11-2-1-3-12(18-11)9-4-6-10(7-5-9)13(15,16)17;/h1-7H,8H2;1H |
InChI 键 |
GURXZAIQEOQGTI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


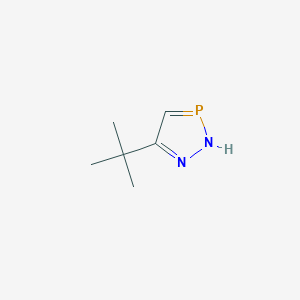
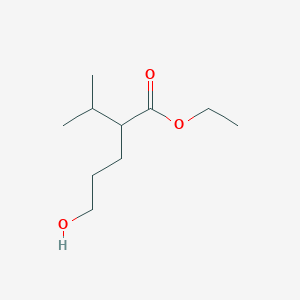
![Cyclohexanecarboxamide, N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-4,4-difluoro-1-hydroxy-](/img/structure/B12607520.png)
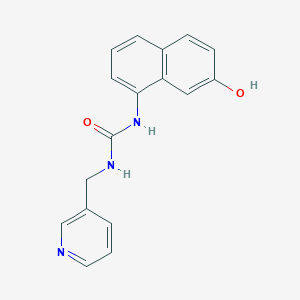
![{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12607525.png)
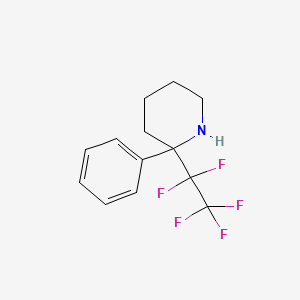
![3-[(1-Phenylethyl)sulfanyl]-5-[(pyridin-3-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12607538.png)
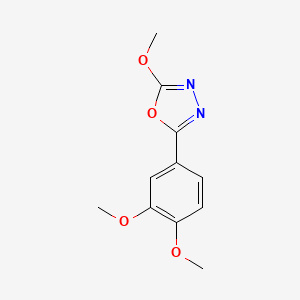
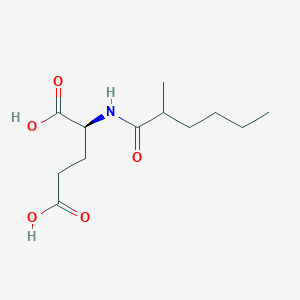
![3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B12607545.png)

![1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]-](/img/structure/B12607558.png)
